molecular formula C27H46O2 B12790962 23S-Hydroxycholesterol CAS No. 27241-02-7

23S-Hydroxycholesterol

Cat. No.: B12790962
CAS No.: 27241-02-7
M. Wt: 402.7 g/mol
InChI Key: KBGILBFLWIHATK-GGSGTRPYSA-N
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Description

23S-Hydroxycholesterol is a type of oxysterol, which is an oxidized derivative of cholesterol. Oxysterols play crucial roles in cholesterol metabolism and homeostasis. They are involved in various biological processes, including the regulation of lipid metabolism, inflammation, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 23S-Hydroxycholesterol typically involves the hydroxylation of cholesterol or its derivatives. One common method is the asymmetric hydroxylation of desmosterol acetate using Sharpless asymmetric dihydroxylation. This method introduces the hydroxyl group at the 23rd position with high stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation techniques. The process requires precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: 23S-Hydroxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

23S-Hydroxycholesterol has numerous applications in scientific research:

Mechanism of Action

23S-Hydroxycholesterol exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

    24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and neuroprotection.

    25-Hydroxycholesterol: Known for its role in immune regulation and antiviral responses.

    27-Hydroxycholesterol: Involved in cholesterol transport and metabolism

Uniqueness: 23S-Hydroxycholesterol is unique due to its specific hydroxylation at the 23rd position, which imparts distinct biological activities compared to other oxysterols. Its role in cholesterol metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

27241-02-7

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-17(2)14-21(29)15-18(3)23-8-9-24-22-7-6-19-16-20(28)10-12-26(19,4)25(22)11-13-27(23,24)5/h6,17-18,20-25,28-29H,7-16H2,1-5H3/t18-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

KBGILBFLWIHATK-GGSGTRPYSA-N

Isomeric SMILES

C[C@H](C[C@H](CC(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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